

Pharmacological Profile of ASP2535: A Technical Guide

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Compound of Interest

Compound Name: ASP2535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **ASP2535**, a novel and selective glycine transporter-1 (GlyT1) inhibitor. The information presented herein is compiled from preclinical studies to inform researchers and professionals in the field of drug development.

Introduction

ASP2535, chemically known as 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a potent, orally bioavailable, and centrally-active inhibitor of GlyT1. [1][2][3] The primary mechanism of action of **ASP2535** revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the inhibition of glycine reuptake. [1][4] By increasing the synaptic concentration of glycine, an essential co-agonist of the NMDA receptor, **ASP2535** is hypothesized to ameliorate cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. [1][4]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic potential of **ASP2535** is rooted in its ability to modulate the glutamatergic system. GlyT1, the primary target of **ASP2535**, is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses,

glycine acts as a mandatory co-agonist at the NR1 subunit of the NMDA receptor. The binding of both glutamate and glycine is required for the opening of the NMDA receptor's ion channel.

By inhibiting GlyT1, **ASP2535** effectively increases the extracellular concentration of glycine in the vicinity of the NMDA receptor. This leads to a greater occupancy of the glycine binding site, thereby enhancing the probability of NMDA receptor activation upon glutamate release. This enhancement of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of **ASP2535** observed in preclinical models.

Caption: Mechanism of action of **ASP2535**.

In Vitro Pharmacology

The in vitro activity of **ASP2535** has been characterized through various assays, demonstrating its potency and selectivity for GlyT1.

Binding Affinity and Potency

Target	Species	Assay Type	Value	Reference
GlyT1	Rat	[³ H]-Glycine Uptake Inhibition	IC ₅₀ = 92 nM	[1][4]
GlyT2	Rat	[³ H]-Glycine Uptake Inhibition	>50-fold selectivity vs. GlyT1	[1][4]
μ-opioid Receptor	-	Radioligand Binding Assay	IC ₅₀ = 1.83 μM	[1][4]

ASP2535 showed minimal affinity for a broad range of other receptors.[1][4]

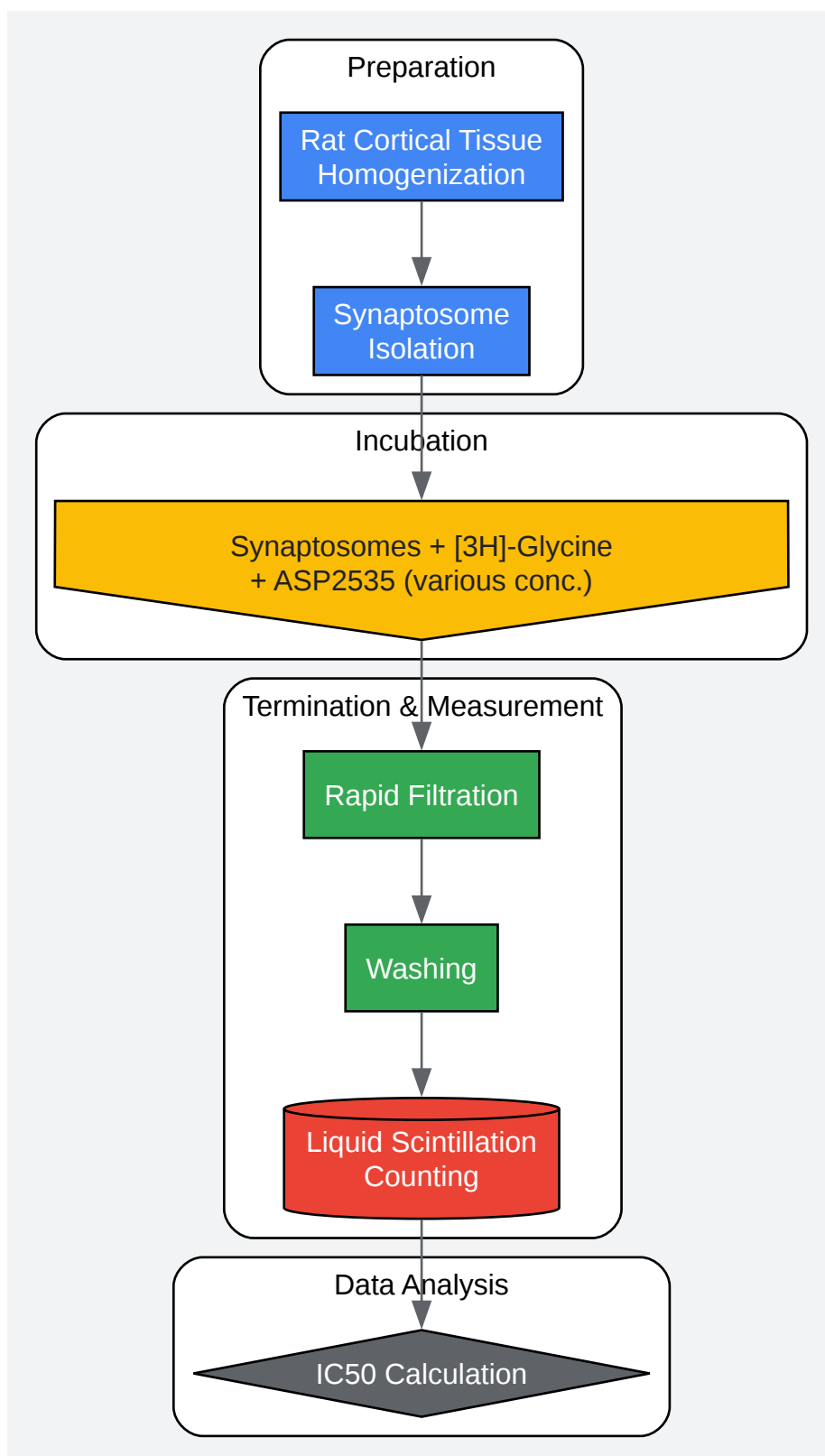
Experimental Protocol: [³H]-Glycine Uptake Assay

The inhibitory activity of **ASP2535** on GlyT1 is determined using a [³H]-glycine uptake assay in rat cortical homogenates or cell lines expressing the transporter. A general protocol is as follows:

- Preparation of Synaptosomes/Cells: Rat cortical tissue is homogenized, and synaptosomes are prepared by differential centrifugation. Alternatively, cells stably expressing rat GlyT1 are

cultured.

- Incubation: A defined amount of synaptosomal protein or a specific number of cells are incubated in a buffer solution containing [^3H]-glycine and varying concentrations of **ASP2535**.
- Termination of Uptake: The uptake of [^3H]-glycine is stopped by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.
- Quantification: The radioactivity retained on the filter, which represents the amount of [^3H]-glycine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.
- Data Analysis: The concentration of **ASP2535** that inhibits 50% of the specific [^3H]-glycine uptake (IC50) is calculated by non-linear regression analysis.



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Caption: Experimental workflow for the $[^3\text{H}]$ -glycine uptake assay.

In Vivo Pharmacology

The efficacy of **ASP2535** has been demonstrated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of **ASP2535** has been shown to dose-dependently inhibit ex vivo [³H]-glycine uptake in mouse cortical homogenates, indicating good brain permeability.[\[1\]](#)[\[4\]](#)

Efficacy in Animal Models of Schizophrenia

Model	Species	Effect of ASP2535 (Oral Dose)	Reference
MK-801-induced Working Memory Deficit	Mouse	Attenuated deficit (0.3–3 mg/kg)	[1] [4]
Neonatal Phencyclidine (PCP)-induced Visual Learning Deficit	Mouse	Attenuated deficit (0.3–1 mg/kg)	[1] [4]
PCP-induced Prepulse Inhibition (PPI) Deficit	Rat	Improved deficit (1–3 mg/kg)	[1] [4]

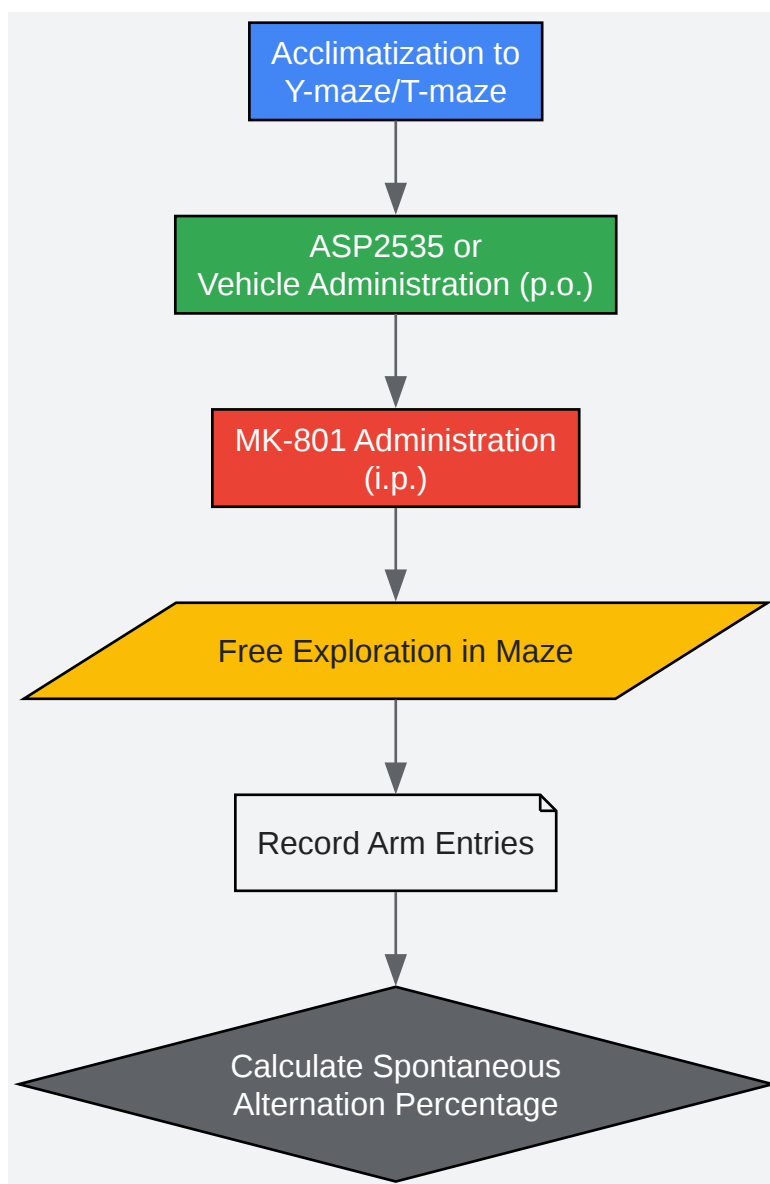
Efficacy in Animal Models of Alzheimer's Disease

Model	Species	Effect of ASP2535 (Oral Dose)	Reference
Scopolamine-induced Working Memory Deficit	Mouse	Attenuated deficit (0.1–3 mg/kg)	[1] [4]
Age-related Spatial Learning Deficit	Rat	Attenuated deficit (0.1 mg/kg)	[1] [4]

Experimental Protocol: MK-801-Induced Working Memory Deficit in Mice

This model is used to assess the ability of a compound to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801.

- Apparatus: A Y-maze or T-maze is typically used, which consists of three arms.
- Acclimatization: Mice are habituated to the experimental room and testing apparatus.
- Drug Administration: Mice are pre-treated with **ASP2535** or vehicle at specified times before the administration of MK-801 (typically 0.1-0.3 mg/kg, i.p.).
- Testing: A set time after MK-801 administration, the mouse is placed in one arm of the maze and allowed to explore freely for a defined period. The sequence of arm entries is recorded.
- Data Analysis: The primary endpoint is the percentage of spontaneous alternations, calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100. A decrease in spontaneous alternation by MK-801 indicates a working memory deficit, and a reversal of this decrease by **ASP2535** suggests pro-cognitive effects.



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Caption: Workflow for the MK-801-induced working memory deficit model.

Pharmacokinetics

While detailed pharmacokinetic parameters such as C_{max}, T_{max}, half-life, and oral bioavailability have not been publicly disclosed, preclinical studies have confirmed that **ASP2535** possesses good brain permeability following oral administration.^{[1][4]} This is evidenced by the dose-dependent inhibition of ex vivo [³H]-glycine uptake in the cerebral cortex of mice after oral dosing.^{[1][4]}

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating **ASP2535**. The development of GlyT1 inhibitors for schizophrenia and other CNS disorders is an active area of research, with other molecules in this class having progressed to clinical evaluation.

Summary and Future Directions

ASP2535 is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to the enhancement of NMDA receptor function. Preclinical in vitro and in vivo studies have demonstrated its potential to ameliorate cognitive deficits in models relevant to schizophrenia and Alzheimer's disease. The compound's oral bioavailability and brain permeability make it a promising candidate for further development.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of **ASP2535** in multiple species, including the determination of key PK parameters. Should the preclinical profile remain favorable, the progression of **ASP2535** into clinical trials will be a critical next step to evaluate its safety, tolerability, and efficacy in patient populations.

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